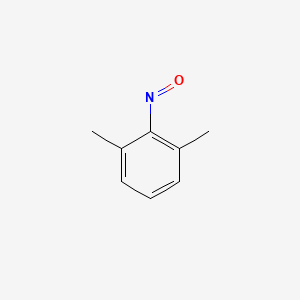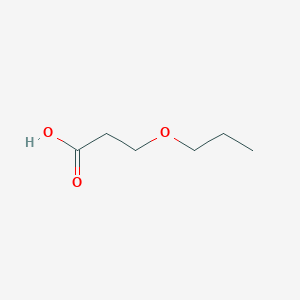
3-Propoxypropanoic acid
Übersicht
Beschreibung
3-Propoxypropanoic acid is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Propoxypropanoic acid is represented by the InChI code: 1S/C6H12O3/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3,(H,7,8) . This indicates that the molecule consists of a propoxy (C3H7O) group attached to a propanoic acid (C3H6O2) group .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Propoxypropanoic acid, focusing on six unique fields:
Pharmaceutical Intermediates
3-Propoxypropanoic acid is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to be incorporated into more complex molecules, which can then be used to develop drugs with specific therapeutic effects. For example, it can be used in the synthesis of compounds that have potential anti-inflammatory or anti-cancer properties .
Organic Synthesis
In organic chemistry, 3-Propoxypropanoic acid serves as a building block for the synthesis of more complex organic molecules. Its functional groups make it a versatile reagent in various chemical reactions, including esterification and amidation. This makes it valuable in the development of new synthetic pathways for organic compounds .
Polymer Chemistry
3-Propoxypropanoic acid can be used in the production of polymers. Its incorporation into polymer chains can modify the physical and chemical properties of the resulting materials. This can lead to the development of new polymers with specific characteristics, such as improved flexibility, durability, or resistance to environmental factors .
Agricultural Chemicals
In the field of agriculture, 3-Propoxypropanoic acid can be used in the synthesis of herbicides and pesticides. Its chemical properties allow it to be a precursor for active ingredients that can effectively control weeds and pests, thereby improving crop yields and reducing the need for more harmful chemicals .
Safety and Hazards
The safety information for 3-Propoxypropanoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Zukünftige Richtungen
While specific future directions for 3-Propoxypropanoic acid are not mentioned, there is ongoing research into per- and polyfluoroalkyl substances (PFASs), which are similar in structure . This research is focused on understanding their environmental impact, developing methods for their detection and removal, and studying their health effects .
Eigenschaften
IUPAC Name |
3-propoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLDXPLNKWTMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567260 | |
| Record name | 3-Propoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxypropanoic acid | |
CAS RN |
19758-29-3 | |
| Record name | 3-Propoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B3049114.png)
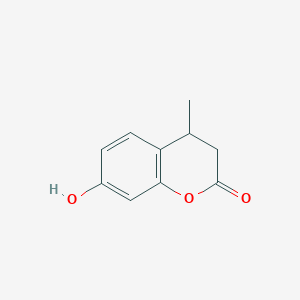
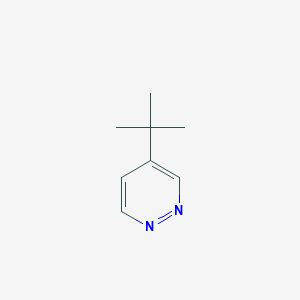
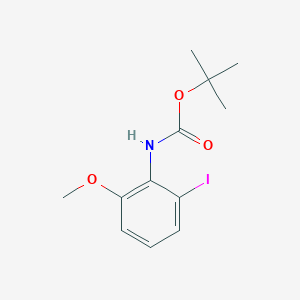
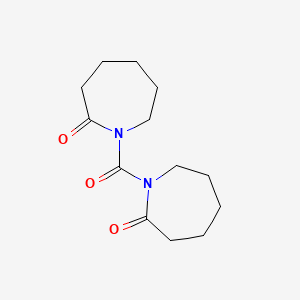

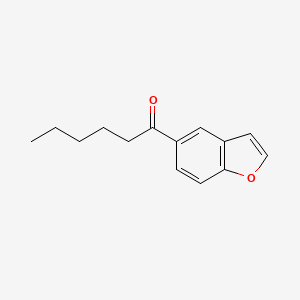

![tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate](/img/structure/B3049128.png)

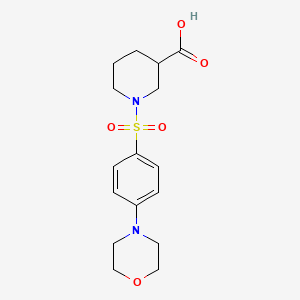
![3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B3049132.png)

